3-(4-Bromo-3-fluorophenyl)prop-2-enoic acid
Overview
Description
3-(4-Bromo-3-fluorophenyl)prop-2-enoic acid is an organic compound with the molecular formula C9H6BrFO2. It is a derivative of cinnamic acid, where the phenyl ring is substituted with bromine and fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-3-fluorophenyl)prop-2-enoic acid typically involves the bromination and fluorination of cinnamic acid derivatives. One common method includes the following steps:
Fluorination: The substitution of a hydrogen atom with a fluorine atom using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-3-fluorophenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The double bond in the prop-2-enoic acid moiety can be oxidized or reduced to form different products.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) in acetone for halogen exchange.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Major Products
Substitution: Formation of iodinated or other halogenated derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated acids or alcohols.
Scientific Research Applications
3-(4-Bromo-3-fluorophenyl)prop-2-enoic acid has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Material Science: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-3-fluorophenyl)prop-2-enoic acid depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromo-2-fluorophenyl)prop-2-enoic acid
- 3-(3-Bromo-4-fluorophenyl)prop-2-enoic acid
- 3-(4-Bromo-3-chlorophenyl)prop-2-enoic acid
Uniqueness
3-(4-Bromo-3-fluorophenyl)prop-2-enoic acid is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This unique substitution pattern can result in distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
3-(4-bromo-3-fluorophenyl)prop-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFO2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5H,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHBEQSDZPKXEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)O)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70737295 | |
Record name | 3-(4-Bromo-3-fluorophenyl)prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70737295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
923266-17-5 | |
Record name | 3-(4-Bromo-3-fluorophenyl)prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70737295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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